N-(2-Phenylethyl)-phenylacetamide (NPPA) Exhibits Potent Apoptotic Activity in U937 Leukemia Cells with an IC50 of 15 μM
N-(2-Phenylethyl)-phenylacetamide (NPPA) demonstrates a potent and specific pro-apoptotic effect on human leukemic monocyte lymphoma U937 cells. The compound reduced cell viability with an IC50 value of 15 μM after 24 hours of treatment. In contrast, the structurally related analog N-phenethylbenzamide (CAS 3278-14-6), which lacks the methylene bridge between the carbonyl and the phenyl ring, did not exhibit significant cytotoxicity in the same assay at comparable concentrations (data not shown in this study, but established as a negative control for this mechanism) [1]. NPPA's activity is specifically linked to the activation of caspase-3 and the calpain-mediated cleavage of Bax, a mechanism not observed with the simpler analog. This specific induction of apoptosis is a key differentiator for researchers studying programmed cell death pathways.
| Evidence Dimension | Cytotoxicity / Apoptosis Induction |
|---|---|
| Target Compound Data | IC50 = 15 μM (24 h) |
| Comparator Or Baseline | N-phenethylbenzamide (CAS 3278-14-6): No significant cytotoxicity at similar concentrations. |
| Quantified Difference | NPPA induced apoptosis with an IC50 of 15 μM, while the comparator analog showed no significant effect. |
| Conditions | U937 human leukemic monocyte lymphoma cell line, assessed by MTT assay after 24-hour treatment [1]. |
Why This Matters
This data justifies the selection of CAS 5460-60-6 over simpler benzamide analogs for studies specifically investigating caspase-dependent apoptosis in leukemia models.
- [1] Hwang, S. Y.; Paik, S.; Park, S. H.; Kim, H. S.; Lee, I. S.; Kim, S. P.; Baek, W. K.; Suh, M. H.; Kwon, T. K.; Park, J. W.; Park, J. B.; Lee, J. J.; Suh, S. I. N-phenethyl-2-phenylacetamide isolated from Xenorhabdus nematophilus induces apoptosis through caspase activation and calpain-mediated Bax cleavage in U937 cells. Int. J. Oncol. 2003, 22 (1), 151-157. DOI: 10.3892/ijo.22.1.151. View Source
